1-Chloro-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene
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Overview
Description
1-Chloro-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chlorine atom, a cyclopentyloxy group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amino group.
Chlorination: Introduction of the chlorine atom to the benzene ring.
Cyclopentyloxy Substitution: Substitution of the amino group with a cyclopentyloxy group.
Trifluoromethylation: Introduction of the trifluoromethyl group to the benzene ring.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.
Chemical Reactions Analysis
1-Chloro-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Chloro-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Chloro-2-(cyclopentyloxy)-benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-Chloro-4-(trifluoromethyl)benzene:
2-Chloro-4-(trifluoromethyl)phenol: Contains a hydroxyl group instead of a cyclopentyloxy group, leading to different chemical behavior.
Properties
IUPAC Name |
1-chloro-2-cyclopentyloxy-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3O/c13-10-6-5-8(12(14,15)16)7-11(10)17-9-3-1-2-4-9/h5-7,9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTGULOOHVGQHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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